N-Cycloheptyl-3-(1,1-dioxido-2-isothiazolidinyl)benzamide
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Overview
Description
N-Cycloheptyl-3-(1,1-dioxido-2-isothiazolidinyl)benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cycloheptyl group, a benzamide moiety, and an isothiazolidinyl ring with a dioxido substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cycloheptyl-3-(1,1-dioxido-2-isothiazolidinyl)benzamide typically involves the condensation of a cycloheptylamine with a benzoyl chloride derivative, followed by the introduction of the isothiazolidinyl ring. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The final step involves the oxidation of the isothiazolidinyl ring to introduce the dioxido substituent, which can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Cycloheptyl-3-(1,1-dioxido-2-isothiazolidinyl)benzamide undergoes various chemical reactions, including:
Oxidation: The isothiazolidinyl ring can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: The compound can be reduced to remove the dioxido substituent, leading to the formation of a simpler isothiazolidinyl derivative.
Substitution: The benzamide moiety can undergo substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of additional oxygenated derivatives.
Reduction: Formation of reduced isothiazolidinyl derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-Cycloheptyl-3-(1,1-dioxido-2-isothiazolidinyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cycloheptyl-3-(1,1-dioxido-2-isothiazolidinyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide
- 2-chloro-N-cyclohexyl-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide
- 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-ethylphenyl)benzamide
Uniqueness
N-Cycloheptyl-3-(1,1-dioxido-2-isothiazolidinyl)benzamide is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties compared to similar compounds with cyclohexyl or other substituents. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C17H24N2O3S |
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Molecular Weight |
336.5 g/mol |
IUPAC Name |
N-cycloheptyl-3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide |
InChI |
InChI=1S/C17H24N2O3S/c20-17(18-15-8-3-1-2-4-9-15)14-7-5-10-16(13-14)19-11-6-12-23(19,21)22/h5,7,10,13,15H,1-4,6,8-9,11-12H2,(H,18,20) |
InChI Key |
KYDLWKBLBGDGIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC(=CC=C2)N3CCCS3(=O)=O |
Origin of Product |
United States |
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